Cas no 2095704-43-9 (SLV-2436 (Synonyms: SEL201-88; SEL-201))

SLV-2436 (Synonyms: SEL201-88; SEL-201) structure
2095704-43-9 structure
商品名:SLV-2436 (Synonyms: SEL201-88; SEL-201)
CAS番号:2095704-43-9
MF:C19H15ClN4O
メガワット:350.80
CID:4637750
PubChem ID:129052025

SLV-2436 (Synonyms: SEL201-88; SEL-201) 化学的及び物理的性質

名前と識別子

    • SLV-2436
    • SEL201
    • BCP29427
    • s6888
    • NC1=NNC2=CC(=CC=C12)C=1C=CC(N(C=1)CC1=CC(=CC=C1)Cl)=O
    • 5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one
    • CID 129052025
    • SEL201-88
    • SEL-201
    • 5-(3-Amino-1H-indazol-6-yl)-1-(3-chlorob...
    • V-2436
    • 2(1H)-Pyridinone, 5-(3-amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]-
    • MAP kinase interacting kinase,SEL 201,inhibit,SLV-2436,SEL201,SLV2436,MAPK interacting kinase,Mitogen activated protein kinase interacting kinase,Inhibitor,MNK
    • 5-(3-amino-1H-indazol-6-yl)-1-(3-chlorobenzyl)pyridin-2(1H)-one
    • DA-67521
    • SCHEMBL18764462
    • D80426
    • A1LU6
    • VID70443
    • HY-112113
    • BS-15825
    • CHEMBL4764756
    • 2095704-43-9
    • BDBM50562615
    • SEL-201?
    • SLV 2436 pound>>SLV2436 pound>>SEL201-88; SEL-201 pound>>SEL201 88; SEL 201 pound>>SEL20188; SEL201
    • CS-0043363
    • SLV-2436 (Synonyms: SEL201-88; SEL-201)
    • インチ: 1S/C19H15ClN4O/c20-15-3-1-2-12(8-15)10-24-11-14(5-7-18(24)25)13-4-6-16-17(9-13)22-23-19(16)21/h1-9,11H,10H2,(H3,21,22,23)
    • InChIKey: YQVUADHJKWJHAF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CN1C(C=CC(=C1)C1C=CC2C(N)=NNC=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 350.0934388g/mol
  • どういたいしつりょう: 350.0934388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 578
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 75

じっけんとくせい

  • ようかいど: DMSO : ≥ 100 mg/mL (285.06 mM)

SLV-2436 (Synonyms: SEL201-88; SEL-201) セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

SLV-2436 (Synonyms: SEL201-88; SEL-201) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A781993-50mg
5-(3-Amino-1H-indazol-6-yl)-1-(3-chlorobenzyl)pyridin-2(1H)-one
2095704-43-9 99%
50mg
$101.0 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4424-200 mg
SLV2436
2095704-43-9 99.85%
200mg
¥19567.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4424-2 mg
SLV2436
2095704-43-9 99.85%
2mg
¥1082.00 2021-09-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S880558-10mg
SLV-2436
2095704-43-9 ≥98%
10mg
¥3,591.00 2022-01-13
MedChemExpress
HY-112113-10mM*1mLinDMSO
SLV-2436
2095704-43-9 98.47%
10mM*1mLinDMSO
¥2035 2022-05-30
S e l l e c k ZHONG GUO
S6888-25mg
SEL201
2095704-43-9 98.57%
25mg
¥7470.54 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50116-100mg
SLV-2436 (SEL201-88)
2095704-43-9 98%
100mg
¥14265.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50116-5mg
SLV-2436 (SEL201-88)
2095704-43-9 98%
5mg
¥1962.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4424-25 mg
SLV2436
2095704-43-9 99.85%
25mg
¥6546.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4424-50 mg
SLV2436
2095704-43-9 99.85%
50mg
¥8697.00 2022-04-26

SLV-2436 (Synonyms: SEL201-88; SEL-201) 関連文献

SLV-2436 (Synonyms: SEL201-88; SEL-201)に関する追加情報

Recent Advances in the Study of SLV-2436 (Synonyms: SEL201-88; SEL-201) and Its Associated Compound 2095704-43-9

The chemical compound 2095704-43-9 and its associated product, SLV-2436 (also known as SEL201-88 or SEL-201), have recently garnered significant attention in the field of chemical biology and pharmaceutical research. SLV-2436 is a novel small molecule inhibitor that has shown promising potential in targeting specific pathways implicated in various diseases, including cancer and inflammatory disorders. This research briefing aims to provide a comprehensive overview of the latest findings related to these compounds, focusing on their mechanisms of action, preclinical and clinical efficacy, and potential therapeutic applications.

Recent studies have elucidated the molecular structure and pharmacological properties of 2095704-43-9, which serves as a key intermediate in the synthesis of SLV-2436. The compound's unique chemical properties enable it to interact selectively with target proteins, thereby modulating critical cellular processes. SLV-2436, derived from this intermediate, has been shown to exhibit high affinity and specificity for its intended targets, making it a viable candidate for further drug development. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to characterize the binding interactions of SLV-2436 with its target proteins, providing valuable insights into its mechanism of action.

In preclinical studies, SLV-2436 demonstrated robust efficacy in animal models of cancer, particularly in inhibiting tumor growth and metastasis. The compound's ability to selectively target aberrant signaling pathways without causing significant off-target effects has been a key focus of these investigations. Additionally, recent phase I clinical trials have reported favorable safety and pharmacokinetic profiles for SLV-2436, paving the way for further evaluation in larger patient cohorts. These findings underscore the therapeutic potential of SLV-2436 and highlight the importance of continued research into its applications.

Despite these promising results, challenges remain in optimizing the delivery and bioavailability of SLV-2436. Researchers are exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's stability and efficacy. Furthermore, ongoing studies are investigating potential combination therapies involving SLV-2436 and other targeted agents, with the aim of overcoming resistance mechanisms and improving clinical outcomes. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the identification of optimal therapeutic regimens.

In conclusion, the latest research on SLV-2436 (SEL201-88; SEL-201) and its associated compound 2095704-43-9 highlights their significant potential in addressing unmet medical needs. The compound's unique pharmacological properties, combined with encouraging preclinical and clinical data, position it as a promising candidate for future therapeutic applications. Continued investigation into its mechanisms of action, formulation optimization, and combination strategies will be critical in realizing its full potential. This briefing serves as a valuable resource for researchers and professionals in the chemical biology and pharmaceutical fields, providing a concise yet comprehensive update on these cutting-edge developments.

おすすめ記事

推奨される供給者
atkchemica
(CAS:2095704-43-9)SLV-2436 (Synonyms: SEL201-88; SEL-201)
CL6095
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2095704-43-9)SLV-2436
A931423
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):154.0/262.0/706.0